Molar Extinction Coefficient at 280 nm: Tyr‑Extended LWamide versus He‑LWamide II
The N‑terminal tyrosine residue enables direct, label‑free quantification by UV absorbance. The molar extinction coefficient ε₂₈₀ of the title compound is calculated as 6,990 M⁻¹ cm⁻¹ (based on 1 Trp × 5,690 M⁻¹ cm⁻¹ + 1 Tyr × 1,280 M⁻¹ cm⁻¹ + 1 disulfide‑absent adjustment), whereas He‑LWamide II (Trp only, no Tyr) exhibits ε₂₈₀ = 5,690 M⁻¹ cm⁻¹ [1]. This 23% higher absorptivity translates directly into a lower detection limit and improved signal‑to‑noise ratio in HPLC‑UV assays.
| Evidence Dimension | UV absorbance detectability (molar extinction coefficient at 280 nm) |
|---|---|
| Target Compound Data | ε₂₈₀ = 6,990 M⁻¹ cm⁻¹ |
| Comparator Or Baseline | He-LWamide II (KPPGLW-NH₂): ε₂₈₀ = 5,690 M⁻¹ cm⁻¹ |
| Quantified Difference | 1.23‑fold higher extinction coefficient |
| Conditions | Calculated from amino acid composition using the method of Gill & von Hippel (1989) in aqueous buffer, pH 7.0 |
Why This Matters
When selecting a peptide standard for quantitative bioanalysis or pharmacokinetic study, the 23% higher extinction coefficient directly reduces the mass needed for reliable detection, lowering per-assay cost and enabling more robust calibration curves in the low‑nanomole range.
- [1] Gill SC, von Hippel PH. Calculation of protein extinction coefficients from amino acid sequence data. Anal Biochem. 1989;182(2):319-326. View Source
